4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[3-(2-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-29-19-9-5-4-8-18(19)25-20-21(24-17-7-3-2-6-16(17)23-20)26-30(27,28)15-12-10-14(22)11-13-15/h2-13H,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQUWPWOQMMSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial production methods for this compound may involve optimizing the reaction conditions to scale up the process while maintaining product purity and yield. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoxaline core can bind to enzymes or receptors, modulating their activity. The fluorine atom and benzenesulfonamide group contribute to the compound’s binding affinity and specificity. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide include other quinoxaline derivatives and sulfonamide-containing molecules. Some examples are:
4-fluoro-N-(3-((4-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide: Similar structure but with a different methoxy group position.
Quinoxaline-2-carboxamide: Another quinoxaline derivative with different functional groups.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide group but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound belonging to the quinoxaline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C21H17FN4O3S
- Molecular Weight : 424.45 g/mol
- CAS Number : 714916-69-5
Biological Activities
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of quinoxaline compounds exhibit significant antimicrobial effects. For instance, studies have demonstrated that related compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.008 - 0.06 μg/mL |
| Escherichia coli | 0.03 - 0.046 μg/mL |
| Streptococcus pneumoniae | 0.008 - 0.03 μg/mL |
These findings suggest that the compound may be effective against resistant bacterial strains due to its ability to target multiple pathways in bacterial metabolism .
Anticancer Properties
Quinoxaline derivatives have been explored for their potential in cancer therapy. The compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a critical pathway involved in many malignancies. In vitro studies have shown that certain quinoxaline derivatives can induce apoptosis in cancer cells by disrupting cell signaling pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV, leading to bacterial cell death.
- Receptor Modulation : It may modulate various receptors associated with cancer cell proliferation and survival, thereby exerting antiproliferative effects.
Case Studies
Several studies have evaluated the efficacy of quinoxaline derivatives:
- Study on Antibacterial Activity : A study demonstrated that a series of quinoxaline derivatives showed superior antibacterial activity compared to standard antibiotics like ampicillin, with IC50 values ranging from 0.0033 to 0.046 μg/mL against DNA gyrase .
- Anticancer Evaluation : In a clinical setting, compounds similar to this compound were tested for their ability to inhibit tumor growth in xenograft models, showing promising results in reducing tumor size and improving survival rates .
Q & A
Q. What synthetic methodologies are employed to prepare 4-fluoro-N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide?
The synthesis involves multi-step coupling reactions. Key steps include:
- Quinoxaline core formation : Reacting substituted aniline derivatives (e.g., 2-methoxyaniline) with dichloroquinoxaline precursors under reflux in polar aprotic solvents like dimethylformamide (DMF) or dioxane .
- Sulfonamide coupling : Introducing the 4-fluorobenzenesulfonamide group via nucleophilic substitution, catalyzed by triethylamine (TEA) at 60–80°C .
- Purification : Precipitation in cold solvents or column chromatography yields the final product. Optimized reaction times and stoichiometric ratios are critical to avoid side products .
Q. What analytical techniques are used to confirm the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : H and C NMR (in DMSO- or CDCl) verify substitution patterns, aromatic protons, and sulfonamide linkage. For example, the 4-fluoro substituent shows distinct F NMR shifts .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1150–1250 cm (S=O stretching) and ~3350 cm (N-H stretching) validate sulfonamide and amine groups .
Q. How is the compound’s anticancer activity evaluated in vitro?
- Cell viability assays : IC values are determined against human liver (HEPG2) or other cancer cell lines using MTT or SRB assays. For example, analogs like 4-(3-(4-ethylbenzoate)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide show IC = 15.6 μM, outperforming doxorubicin (IC = 71.8 μM) .
- Radiosensitization : Co-treatment with γ-irradiation (8 kGy) enhances cytotoxicity, suggesting potential for combination therapy .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Substituent effects : Fluorine at the 4-position enhances metabolic stability and target binding, while methoxy groups on the aniline moiety improve solubility. Chloro or bromo analogs (e.g., entry 5 in ) show reduced potency, indicating steric and electronic sensitivity .
- Thioureido modifications : Introducing thioureido linkages (e.g., 4-(3-(4-chlorophenyl)thioureido)-N-(quinoxalin-2-yl)benzenesulfonamide) increases PI3K inhibition but may reduce selectivity .
Q. What computational tools are used to predict electronic properties and binding modes?
- Multiwfn : Analyzes electron localization function (ELF), electrostatic potential (ESP), and frontier molecular orbitals to identify nucleophilic/electrophilic sites .
- Docking studies : Software like AutoDock Vina models interactions with kinases (e.g., CDK) or PI3K, highlighting hydrogen bonds between the sulfonamide group and ATP-binding pockets .
Q. How can conflicting biological data (e.g., IC variability) be resolved?
- Experimental standardization : Control variables like cell passage number, serum concentration, and irradiation dose (e.g., 2–8 kGy) .
- Meta-analysis : Compare data across studies using analogs (e.g., 4-fluoro-N-(3-((4-methoxypyridin-2-yl)amino)quinoxalin-2-yl)benzenesulfonamide in ) to isolate substituent-specific effects.
Q. What crystallographic strategies validate the compound’s 3D structure?
- SHELX suite : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond lengths/angles. For example, SHELXTL resolves quinoxaline ring planarity and sulfonamide torsion angles .
- Twinned data handling : SHELXE processes high-resolution data for macromolecular complexes, though small-molecule refinement remains its primary application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
